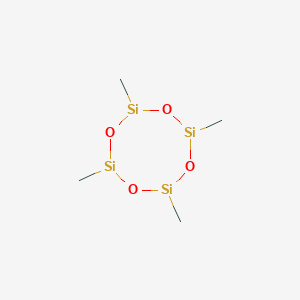

2,4,6,8-Tetramethylcyclotetrasiloxane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C4H12O4Si4/c1-9-5-10(2)7-12(4)8-11(3)6-9/h1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJUBBHODHNQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O[Si](O1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870958 | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like ether; [Air Products MSDS] | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6,8-Tetramethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

7.02 [mmHg] | |

| Record name | 2,4,6,8-Tetramethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2370-88-9 | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6,8-Tetramethylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,6,8-Tetramethylcyclotetrasiloxane (TMCTS), a versatile organosilicon compound. The primary synthetic route detailed is the hydrolysis of methyldichlorosilane (B44661). This document outlines a detailed experimental protocol for this synthesis, including reaction conditions, work-up, and purification. A significant portion of this guide is dedicated to the in-depth characterization of TMCTS, presenting and interpreting data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for ease of reference and comparison. Furthermore, this guide includes visual representations of the synthesis workflow and characterization process using Graphviz diagrams to facilitate a clear understanding of the experimental procedures.

Introduction

This compound, also known as TMCTS or D₄ᴴ, is a cyclic organosiloxane with the chemical formula (CH₃HSiO)₄. It is a colorless liquid at room temperature and serves as a crucial intermediate in the synthesis of various silicone-based materials.[1] Its unique structure, featuring reactive Si-H bonds, makes it a valuable precursor for creating modified silicones with specific functionalities through hydrosilylation reactions. These modified silicones find applications in diverse fields, including the development of novel drug delivery systems, advanced coatings, and high-performance elastomers. This guide provides a detailed methodology for its synthesis and a thorough analysis of its structural and chemical properties through modern analytical techniques.

Synthesis of this compound

The most common and economically viable method for the synthesis of this compound is the controlled hydrolysis of methyldichlorosilane (CH₃SiHCl₂).[1] This reaction produces a mixture of linear and cyclic methylhydrosiloxanes, from which the desired tetramer can be isolated.

Experimental Protocol: Hydrolysis of Methyldichlorosilane

This protocol is adapted from established procedures for the hydrolysis of dichlorosilanes.

Materials:

-

Methyldichlorosilane (CH₃SiHCl₂)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent like toluene)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Workflow Diagram:

References

An In-depth Technical Guide to 2,4,6,8-Tetramethylcyclotetrasiloxane (CAS No. 2370-88-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetramethylcyclotetrasiloxane, identified by the CAS number 2370-88-9, is a volatile, colorless liquid and a key organosilicon compound.[1] It belongs to the class of cyclic siloxanes and is a crucial intermediate in the synthesis of a wide array of silicone-based polymers.[1] Its unique chemical structure, characterized by a four-membered ring of alternating silicon and oxygen atoms with methyl and hydrogen substituents, imparts desirable properties such as high thermal stability and low viscosity. These characteristics make it a valuable precursor in the development of materials for diverse applications, including in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, analytical characterization, and its role as a foundational building block for materials with potential in drug delivery and biomedical devices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental and manufacturing processes.

| Property | Value | References |

| Molecular Formula | C₄H₁₆O₄Si₄ | [2] |

| Molecular Weight | 240.51 g/mol | [3] |

| CAS Number | 2370-88-9 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 134-135 °C | [4] |

| Melting Point | -69 °C | [4] |

| Density | 0.991 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.3855-1.3885 | [5] |

| Flash Point | 27.9 °C | [4] |

| Solubility | Miscible with most organic solvents; Insoluble in water.[2] | [2] |

| Synonyms | TMCTS, 1,3,5,7-Tetramethylcyclotetrasiloxane | [6] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the hydrolysis and condensation of dichloromethylsilane (B8780727) (CH₃SiHCl₂). The following is a general experimental protocol for its synthesis:

Experimental Protocol: Synthesis of this compound

Materials:

-

Dichloromethylsilane (CH₃SiHCl₂)

-

Deionized water

-

Toluene (or other suitable organic solvent)

-

Acid or base catalyst (e.g., hydrochloric acid or potassium hydroxide)

Procedure:

-

Hydrolysis: Dichloromethylsilane is slowly added to a stirred mixture of water and an immiscible organic solvent (e.g., toluene) at a controlled temperature. The hydrolysis of the Si-Cl bonds leads to the formation of silanols (CH₃SiH(OH)₂).

-

Condensation: The resulting silanols are unstable and undergo intermolecular condensation to form a mixture of linear and cyclic siloxanes. This process is typically catalyzed by an acid or a base.

-

Cyclization: To increase the yield of the desired cyclic tetramer, the mixture of oligomers is subjected to an equilibration reaction. This involves heating the mixture in the presence of a catalyst, which promotes the cleavage and reformation of siloxane bonds, driving the equilibrium towards the thermodynamically stable cyclic species.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate this compound from other cyclic siloxanes and linear polymers.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals for the methyl protons (Si-CH₃) and the silicon-hydride protons (Si-H).[6][7]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon environment, primarily the methyl carbons.[6]

-

²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing the silicon backbone of the molecule.[6]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.1-0.3 | Doublet | Si-CH ₃ |

| ¹H | ~4.6-4.8 | Quartet | Si-H |

| ¹³C | ~ -2 to 0 | Singlet | Si-C H₃ |

| ²⁹Si | ~ -35 to -40 | Complex | Si -H |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~2960 | C-H stretch (in CH₃) |

| ~2160 | Si-H stretch |

| ~1260 | CH₃ deformation (in Si-CH₃) |

| ~1080 | Si-O-Si stretch (in cyclic system) |

| ~840 | Si-C stretch and CH₃ rock |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for assessing the purity of this compound and identifying any impurities.[8][9] The gas chromatogram will show the retention time of the compound, while the mass spectrum will provide its fragmentation pattern, which can be used for structural confirmation.[8]

Applications in Materials Science and Relevance to Drug Development

This compound is a versatile precursor for the synthesis of a wide range of silicone-based polymers. Its primary utility lies in its reactive Si-H bonds, which can undergo hydrosilylation reactions with molecules containing unsaturated carbon-carbon bonds.

Hydrosilylation Reactions

Hydrosilylation is a key reaction for functionalizing this compound. It involves the addition of the Si-H bond across a double or triple bond, typically catalyzed by a platinum complex. This reaction is used to attach various organic functionalities to the siloxane ring, leading to the formation of functionalized monomers that can be further polymerized.

Precursor for Biocompatible Polysiloxanes

Polysiloxanes, the polymers derived from precursors like this compound, are known for their excellent biocompatibility, biostability, and gas permeability.[10] These properties make them attractive materials for various biomedical applications.

-

Drug Delivery Vehicles: Polysiloxane-based materials can be formulated into hydrogels, nanoparticles, and micelles for the controlled and sustained release of therapeutic agents.[11] The tunable nature of polysiloxanes allows for the precise control of drug release kinetics.[10]

-

Drug-Eluting Coatings: The ability to form stable, biocompatible films makes polysiloxanes suitable for coating medical devices such as stents and catheters, enabling the localized delivery of drugs.

-

Medical Implants: The biostability and mechanical properties of cross-linked polysiloxanes make them suitable for use in durable medical implants.[12]

Crosslinking Agent in Hydrogels

This compound can act as a crosslinking agent in the formation of silicone-based hydrogels. These hydrogels, with their high water content and soft, tissue-like consistency, are promising for various pharmaceutical applications, including wound dressings and as matrices for controlled drug release.

Biological Interaction and Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound directly interacts with or modulates any known biological signaling pathways. Its role in the context of drug development is primarily as a monomer or crosslinker for the synthesis of biocompatible and bio-inert polymer matrices for drug delivery systems. The biological activity of such systems is determined by the encapsulated drug and the overall physicochemical properties of the polymer, not by a direct pharmacological effect of the cyclosiloxane precursor.

Safety and Toxicology

This compound is classified as a flammable liquid and can cause serious eye irritation.[4] It is important to handle this chemical in a well-ventilated area, away from heat and open flames, and with appropriate personal protective equipment, including safety goggles and gloves.[4]

| Endpoint | Result | Species | Reference |

| Acute toxicity to fish (LC50) | > 100 mg/L (96 h) | - | [4] |

| Acute toxicity to daphnia (EC50) | > 100 mg/L (48 h) | Daphnia magna | [4] |

| Toxicity to algae (EC50) | > 100 mg/L (72 h) | Pseudokirchneriella subcapitata | [4] |

While the acute aquatic toxicity is low, it is important to prevent its release into the environment.[4] The toxicological properties of the final polymeric materials derived from this compound will depend on the specific synthesis and purification methods employed.

Conclusion

This compound is a fundamental building block in silicone chemistry with significant potential for the development of advanced materials for the pharmaceutical and biomedical fields. Its well-defined structure and reactive Si-H bonds allow for the synthesis of a diverse range of functionalized polysiloxanes with tunable properties. While the compound itself does not exhibit direct biological activity, the resulting polymers are highly valued for their biocompatibility and biostability, making them excellent candidates for drug delivery vehicles, medical coatings, and long-term implants. Further research into the functionalization of this versatile cyclosiloxane is likely to lead to the development of novel and more sophisticated materials for addressing challenges in drug development and therapy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound = 98.5 , = 99.999 trace metals 2370-88-9 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Polysiloxane Family - CD Bioparticles [cd-bioparticles.net]

- 11. Recent Advances in Polymeric Delivery Vehicles for Controlled and Sustained Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,4,6,8-Tetramethylcyclotetrasiloxane: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2,4,6,8-Tetramethylcyclotetrasiloxane (TMCTS), a cyclic siloxane compound with the chemical formula C₄H₁₆O₄Si₄.[1][2][3] It is a key intermediate in the synthesis of silicone polymers and finds applications in coatings and electronics.[3][4] This document is intended for researchers and professionals in chemistry and materials science, offering a centralized resource for its spectral characteristics.

Molecular and Spectroscopic Overview

This compound is a colorless liquid with a molecular weight of approximately 240.51 g/mol .[1][2][3][5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for its characterization, providing detailed information about its molecular structure, functional groups, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of TMCTS. The molecule's symmetry results in simple, characteristic spectra for ¹H, ¹³C, and ²⁹Si nuclei.

NMR Spectroscopic Data

The following table summarizes the key NMR data for this compound.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~0.1 - 0.2 | Multiplet | Si-CH ₃ |

| ~4.7 | Multiplet | Si-H | ||

| ¹³C | CDCl₃ | Not specified | - | Si-C H₃ |

| ²⁹Si | Neat/CDCl₃ | ~ -20 to -23 | - | Si -O |

Note: Specific chemical shifts can vary slightly based on solvent, concentration, and instrument calibration. The ¹³C NMR data is noted as available in databases but specific shift values were not readily found in the searched literature.[6] ²⁹Si NMR chemical shifts for siloxanes are sensitive to neighboring groups and ring strain.[7] The observed shift falls within the expected range for D units (a silicon atom bonded to two oxygen atoms in a chain or ring).[8]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of siloxane compounds is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

For ²⁹Si NMR , specialized pulse sequences like INEPT or DEPT, or inverse gated decoupling with a relaxation agent (e.g., Cr(acac)₃), are often used to enhance the signal of the low-abundance ²⁹Si nucleus and overcome long relaxation times.[7]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum and reference it to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of TMCTS is dominated by strong absorptions from the Si-O-Si and Si-CH₃ groups.

IR Spectroscopic Data

Key IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2970 | Medium | C-H asymmetric stretching (in CH₃) |

| ~2170 | Strong | Si-H stretching |

| ~1260 | Strong | CH₃ symmetric deformation (in Si-CH₃) |

| ~1080 | Very Strong | Si-O-Si asymmetric stretching |

| ~890 | Strong | Si-H bending |

| ~800 | Strong | CH₃ rocking (in Si-CH₃) |

Data sourced and interpreted from the NIST Chemistry WebBook and general siloxane literature.[1][10] The very strong band around 1080 cm⁻¹ is characteristic of the siloxane (Si-O-Si) backbone.[10]

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining the IR spectrum of liquid samples like TMCTS.[11]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and recording a background spectrum.[11]

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Record the spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[11]

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For TMCTS, electron ionization (EI) is a common technique.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound shows several characteristic fragments.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |

| 240 | Low | [M]⁺ (Molecular Ion) |

| 225 | High | [M - CH₃]⁺ |

| 181 | Moderate | [M - Si(CH₃)H₂]⁺ (rearrangement) |

| 165 | Moderate | [M - OSi(CH₃)H]⁺ (rearrangement) |

| 149 | Moderate | [(CH₃)₃SiOSi(CH₃)₂]⁺ (rearrangement) |

| 73 | Moderate | [Si(CH₃)₃]⁺ (rearrangement) |

Data interpreted from the NIST Chemistry WebBook Mass Spectrum.[2] The molecular ion at m/z 240 is present but may be of low intensity. The base peak is often a fragment resulting from the loss of a methyl group (m/z 225).

Experimental Protocol: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile siloxanes.[12][13]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone, hexane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column which separates the components based on their boiling points and interactions with the column's stationary phase. The injector temperature is typically set around 220-250°C.[13]

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, high-energy electrons (typically 70 eV) bombard the molecules, causing ionization and fragmentation.[13] The resulting ions are then separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum for the compound.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Cyclotetrasiloxane, 2,4,6,8-tetramethyl- [webbook.nist.gov]

- 2. Cyclotetrasiloxane, 2,4,6,8-tetramethyl- [webbook.nist.gov]

- 3. This compound = 98.5 , = 99.999 trace metals 2370-88-9 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pascal-man.com [pascal-man.com]

- 8. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. gelest.com [gelest.com]

- 11. pstc.org [pstc.org]

- 12. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

An In-depth Technical Guide to the Solubility and Reactivity of 2,4,6,8-Tetramethylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6,8-tetramethylcyclotetrasiloxane, a key intermediate in silicone chemistry. This document details its solubility in various solvents and explores its reactivity, with a focus on hydrolysis and ring-opening polymerization. Experimental protocols and analytical characterization methods are also provided to support researchers and professionals in the fields of materials science and drug development.

Solubility Profile

This compound, a nonpolar molecule, exhibits distinct solubility characteristics that are crucial for its application in various chemical processes. Generally, it is miscible with a wide range of nonpolar and moderately polar organic solvents, a property attributable to its siloxane backbone and methyl substituents. Conversely, its hydrophobic nature renders it virtually immiscible in water.[1][2][3][4][5][6]

A summary of its solubility in common laboratory solvents is presented below. While many sources describe it as "miscible," precise quantitative data is often not reported.

| Solvent Class | Solvent | Solubility |

| Aqueous | Water | 0.6 mg/L at 20 °C[7] |

| Alcohols | Methanol | Insoluble[8] |

| Ethanol | Soluble[8] | |

| Isopropanol | Soluble[8] | |

| Hydrocarbons | Hexane | Miscible |

| Toluene | Miscible | |

| Cyclohexane | Soluble[9] | |

| Ethers | Diethyl Ether | Miscible |

| Tetrahydrofuran (THF) | Miscible[1] | |

| Ketones | Acetone | Miscible |

| Esters | Ethyl Acetate | Miscible |

| Chlorinated | Dichloromethane | Miscible |

| Chloroform | Miscible | |

| Amides | Dimethylformamide (DMF) | Soluble (warm)[8] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Insoluble[8] |

Experimental Protocol for Solubility Determination

A general workflow for determining the solubility of this compound in a given solvent is outlined below. This protocol can be adapted based on the specific solvent and available analytical instrumentation.

Figure 1: General workflow for determining the solubility of this compound.

Reactivity Profile

The reactivity of this compound is primarily centered around the Si-H and Si-O bonds within its cyclic structure. It is incompatible with strong acids, bases, and oxidizing agents. The key reactions include hydrolysis and ring-opening polymerization, which are fundamental to the synthesis of various silicone polymers.

Hydrolysis

The Si-H bonds in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of silanol (B1196071) (Si-OH) groups and the evolution of hydrogen gas. The resulting silanols are highly reactive and can undergo self-condensation to form larger siloxane structures, potentially leading to gels or cross-linked networks.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane CAS#: 2554-06-5 [m.chemicalbook.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. Synthesis, Characterization and Microstructure of New Liquid Poly(methylhydrosiloxanes) Containing Branching Units SiO4/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 2370-88-9 [m.chemicalbook.com]

- 7. Cationic-anionic synchronous ring-opening polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane | 2554-06-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of 2,4,6,8-Tetramethylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of 2,4,6,8-tetramethylcyclotetrasiloxane (D4H). While specific kinetic data for D4H is limited in publicly available literature, this document extrapolates from foundational principles of siloxane chemistry and data from closely related compounds to present a detailed understanding of its reactive behavior. This guide is intended to support researchers in the fields of materials science, polymer chemistry, and drug delivery, where the controlled synthesis of polysiloxanes is crucial.

Introduction to this compound (D4H)

This compound, a cyclic organosilicon compound, is a key intermediate in the synthesis of silicone polymers and resins.[1] Its structure, featuring a strained four-silicon-four-oxygen ring with reactive silicon-hydrogen (Si-H) bonds, makes it a versatile precursor for creating functionalized polysiloxanes.[2] The hydrolysis and subsequent condensation of D4H are fundamental reactions that lead to the formation of linear, branched, or cross-linked polysiloxane structures. Understanding and controlling these processes are vital for tailoring the properties of silicone-based materials for various applications, including the development of biocompatible polymers for drug delivery systems.[3]

The general synthesis of D4H involves the controlled hydrolysis and condensation of dichloromethylsilane.[2] This process underscores the fundamental nature of these reactions in siloxane chemistry.

The Core Reaction Mechanisms: Hydrolysis and Condensation

The transformation of D4H into polysiloxane networks proceeds through two primary stages: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases, with the catalyst choice significantly influencing the reaction kinetics and the structure of the final polymer.

Hydrolysis: The Ring-Opening Step

Hydrolysis initiates the process by cleaving the siloxane (Si-O-Si) bonds within the D4H ring. This reaction involves the nucleophilic attack of water on a silicon atom, leading to the formation of a linear silanol-terminated tetrasiloxane.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, a proton (H⁺) from the catalyst protonates a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[2][4] The reaction proceeds via a series of steps that result in the opening of the cyclic structure. Solvation plays a crucial role in lowering the energy barrier for acid-catalyzed hydrolysis by stabilizing the charged transition states.[4]

Base-Catalyzed Hydrolysis:

In a basic medium, a hydroxide (B78521) ion (OH⁻) directly attacks a silicon atom in the D4H ring. This forms a pentacoordinate silicon intermediate, which then undergoes rearrangement to cleave the Si-O-Si bond and generate a silanolate anion. This anion is subsequently protonated by water to yield the silanol-terminated linear species.

Condensation: Building the Polysiloxane Backbone

Following hydrolysis, the resulting linear silanols undergo condensation reactions to form larger polysiloxane chains. This process involves the formation of new siloxane bonds and the elimination of a small molecule, typically water.

Acid-Catalyzed Condensation:

In an acidic environment, a silanol (B1196071) group is protonated, forming a good leaving group (water). Another silanol group then attacks the silicon atom, displacing the water molecule and forming a new Si-O-Si linkage.

Base-Catalyzed Condensation:

Under basic conditions, a silanol group is deprotonated to form a reactive silanolate anion. This anion then attacks another neutral silanol group, leading to the formation of a siloxane bond and the release of a hydroxide ion, which continues the catalytic cycle.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the acid- and base-catalyzed hydrolysis of this compound.

Caption: Acid-Catalyzed Hydrolysis Pathway of D4H.

Caption: Base-Catalyzed Hydrolysis Pathway of D4H.

Quantitative Data and Kinetics

| Reaction Parameter | Value | Compound & Conditions | Reference |

| Activation Energy (Ea) for Anionic ROP | 18.1 kcal/mol | Octamethylcyclotetrasiloxane (B44751) (D4) in toluene (B28343) with P2Pyr6 +OH– initiator. | [5] |

| Reaction Order in Monomer for Anionic ROP | First Order | Octamethylcyclotetrasiloxane (D4) in bulk with potassium isopropoxide initiator. | [6] |

| Activation Energy (Ea) for Cationic ROP | 32.6 kJ/mol | Octamethylcyclotetrasiloxane (D4) in bulk with a solid superacid catalyst. | [6] |

Note: The data presented above is for the ring-opening polymerization of octamethylcyclotetrasiloxane (D4), a structurally similar compound to D4H, and should be considered as an estimation of the reactivity of D4H.

Experimental Protocols

The following sections outline generalized experimental protocols for the hydrolysis and condensation of this compound, based on standard methodologies for siloxane chemistry.

Materials and Reagents

-

This compound (D4H) (≥95% purity)

-

Deionized water

-

Anhydrous toluene (or other suitable organic solvent)

-

Catalyst: Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Quenching agent: e.g., trimethylchlorosilane (for base-catalyzed reactions) or a weak base (for acid-catalyzed reactions)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

Experimental Workflow for Monitoring Hydrolysis and Condensation

References

- 1. resource.aminer.org [resource.aminer.org]

- 2. Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes | Semantic Scholar [semanticscholar.org]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Thermal Stability of 2,4,6,8-Tetramethylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,4,6,8-Tetramethylcyclotetrasiloxane (D4-H), a key intermediate in the synthesis of various silicone-based materials. Understanding the thermal properties of this compound is crucial for its safe handling, storage, and application in high-temperature processes.

Introduction to this compound

This compound, also known as D4-H or TMCTS, is a cyclic siloxane with the chemical formula C₄H₁₆O₄Si₄. It is a colorless and odorless liquid at room temperature and is recognized for its excellent thermal stability, a characteristic feature of siloxane compounds.[1] This property makes it a valuable precursor and building block in the production of silicone polymers, resins, and elastomers that are designed to withstand elevated temperatures in various industrial applications, including lubricants, coatings, and sealants.

Thermal Stability Profile

The thermal stability of a compound refers to its ability to resist decomposition at high temperatures. For this compound, this is a key performance indicator. While specific quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the pure compound is not extensively published in readily available literature, the general behavior of siloxanes and related studies on their derivatives provide valuable insights.

Polysiloxanes, which are polymers synthesized from cyclic siloxanes like D4-H, are known to degrade at elevated temperatures, typically through a depolymerization process that yields smaller cyclic oligomers.[2] The thermal degradation of polysiloxanes is a complex process that can involve both random chain scission and "back-biting" reactions.[2] For some linear siloxanes, a safe operating temperature of up to 300°C has been suggested.[3]

Thermal Decomposition Products

Upon decomposition at elevated temperatures, this compound is expected to break down into various smaller molecules. The primary hazardous decomposition products identified in safety data sheets include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Silicon dioxide (SiO₂)

-

Hydrogen (H₂)

The formation of these products is a result of the cleavage of Si-C and Si-O bonds within the cyclic structure, followed by subsequent reactions of the resulting fragments.

Experimental Analysis of Thermal Stability

The thermal stability of this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This analysis helps to determine the onset temperature of decomposition, the rate of decomposition, and the final residual mass.

Experimental Protocol for TGA of this compound (Liquid Sample):

A generic protocol for conducting TGA on a volatile liquid like this compound is outlined below.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature).

Logical Workflow for TGA Experiment

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol for DSC of this compound (Liquid Sample):

A general protocol for performing DSC on a liquid sample like this compound is as follows.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan to prevent volatilization before decomposition. An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as dry nitrogen, at a constant flow rate.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature (e.g., -100 °C) to a final temperature (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature. The resulting data is plotted as a DSC curve (heat flow vs. temperature).

Signaling Pathway of Thermal Events in DSC

Caption: Visualization of thermal event detection in DSC.

Quantitative Data Summary

Due to the limited availability of specific TGA and DSC data for pure this compound in the public domain, the following table provides a template for the expected data that would be obtained from such analyses. Researchers are encouraged to perform these analyses on their specific samples to obtain precise quantitative data.

Table 1: Expected Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Expected Value Range | Atmosphere |

| Onset Decomposition Temperature (Tonset) | > 300 °C | Nitrogen |

| Peak Decomposition Temperature (Tpeak) | > 350 °C | Nitrogen |

| Mass Loss at 500 °C | Variable | Nitrogen |

| Residual Mass at 800 °C | Low (< 5%) | Nitrogen |

Table 2: Expected Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Atmosphere |

| Melting Point | ~ -68 °C | Endothermic | Nitrogen |

| Boiling Point | ~ 134 °C | Endothermic | Nitrogen |

| Decomposition | > 300 °C | Endothermic/Exothermic | Nitrogen |

Conclusion

This compound exhibits excellent thermal stability, making it a suitable material for applications requiring high-temperature resistance. While precise quantitative data on its thermal decomposition is not widely published, the general behavior of siloxanes suggests a decomposition onset above 300 °C in an inert atmosphere. The primary decomposition products are gaseous species such as carbon monoxide, carbon dioxide, and hydrogen, along with solid silicon dioxide. For accurate characterization, it is imperative for researchers and professionals to conduct Thermogravimetric Analysis and Differential Scanning Calorimetry on their specific samples of this compound following the detailed experimental protocols outlined in this guide. This will ensure the safe and effective use of this versatile compound in their respective applications.

References

An In-depth Technical Guide to 2,4,6,8-Tetramethylcyclotetrasiloxane Derivatives and Analogs for Biomedical and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6,8-tetramethylcyclotetrasiloxane (D4H) and its derivatives, focusing on their synthesis, properties, and applications in the biomedical and pharmaceutical fields. While not directly acting on biological signaling pathways in a traditional pharmacological sense, these organosilicon compounds are pivotal as building blocks for advanced drug delivery systems, biocompatible materials, and medical devices. This document details the synthetic methodologies for creating functionalized cyclotetrasiloxanes and their subsequent polymerization, presents key physicochemical data, and illustrates the logical workflows for their application in drug development.

Physicochemical Properties of this compound and Key Derivatives

This compound is a versatile cyclic siloxane known for its thermal stability and reactivity, which allows for the introduction of a wide range of functional groups.[1][2] Its derivatives are key intermediates in the synthesis of specialized silicone polymers.[3] The properties of some common cyclotetrasiloxane derivatives are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound (D4H) | 2370-88-9 | C₄H₁₆O₄Si₄ | 240.51 | 134 | -69 | 0.986 | 1.387 |

| Octamethylcyclotetrasiloxane (D4) | 556-67-2 | C₈H₂₄O₄Si₄ | 296.62 | 175-176 | 17.5 | 0.956 | 1.396 |

| 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V) | 2554-06-5 | C₁₂H₂₄O₄Si₄ | 344.66 | 111-112 (at 10 mmHg) | -44 | 0.997 | 1.434 |

| 2,4,6,8-Tetraethyl-2,4,6,8-tetramethylcyclotetrasiloxane | 522611 (CID) | C₁₂H₃₂O₄Si₄ | 352.72 | Not Available | Not Available | Not Available | Not Available |

| 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane | 108490 (CID) | C₂₈H₅₆O₁₂Si₄ | 729.06 | Not Available | Not Available | Not Available | Not Available |

Synthesis of Functionalized Derivatives and Analogs

The primary methods for synthesizing functionalized this compound derivatives are hydrosilylation and ring-opening polymerization (ROP). Hydrosilylation allows for the attachment of a wide variety of organic functional groups to the silicon atoms of the cyclosiloxane ring, while ROP is used to create linear or cross-linked polysiloxanes with tailored properties.

Hydrosilylation for Functionalization

Hydrosilylation is a key reaction for the synthesis of functionalized cyclotetrasiloxanes, involving the addition of Si-H bonds across an unsaturated bond (e.g., C=C or C≡C) in the presence of a catalyst, typically a platinum complex like Karstedt's catalyst.[4] This method allows for the precise introduction of functional groups such as alkyl, alkenyl, perfluoroaryl, epoxy, ether, and ester moieties.[4]

A general workflow for the synthesis of functionalized cyclotetrasiloxanes via hydrosilylation is depicted below.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization of cyclotetrasiloxane derivatives is a fundamental method for producing functionalized polysiloxanes.[5] This can be initiated by either anionic or cationic catalysts. Anionic ROP, often initiated by strong bases like potassium hydroxide (B78521) (KOH), is widely used for synthesizing high molecular weight polysiloxanes.[5] Cationic ROP, on the other hand, can be initiated by strong acids and is also a common method.[2]

The general process for creating functional polysiloxanes through ROP is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Coupling agents with this compound core – synthesis and application in styrene–butadiene rubber production - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00619K [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

Health and Safety of 2,4,6,8-Tetramethylcyclotetrasiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2,4,6,8-Tetramethylcyclotetrasiloxane. For detailed and up-to-date safety information, please refer to the official Safety Data Sheet (SDS) from the supplier. Much of the detailed mechanistic and long-term toxicity data available is for the closely related compound Octamethylcyclotetrasiloxane (B44751) (D4). This information is presented as a potential analogue for understanding the toxicological profile of this compound, and this should be considered when interpreting the data.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and available toxicological and ecotoxicological data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2370-88-9 |

| Molecular Formula | C4H16O4Si4 |

| Molecular Weight | 240.51 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -69 °C |

| Boiling Point | 134 - 135 °C |

| Flash Point | 27.9 °C |

| Auto-ignition Temperature | 270 °C |

| Water Solubility | 0.6 mg/L at 20 °C |

| log Pow (Octanol/Water Partition Coefficient) | 5.54 at 25 °C |

| Vapor Pressure | 479 Pa at 20 °C |

| Density | 0.991 g/cm³ |

Sources:[1]

Table 2: Mammalian Toxicity Data for this compound

| Endpoint | Result | Species | Classification |

| Acute Oral Toxicity | No data available | - | Not classified |

| Acute Dermal Toxicity | No data available | - | Not classified |

| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | Category 2 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Rabbit | Category 2 |

Sources:[1]

Table 3: Ecotoxicity Data for this compound

| Endpoint | Result | Species |

| Acute Toxicity to Fish | LC50: 640,000 mg/L (96 h) | - |

| Acute Toxicity to Aquatic Invertebrates | EC50: > 100 mg/L (48 h) | Daphnia magna |

| Toxicity to Aquatic Algae and Cyanobacteria | EC50: > 100 mg/L (72 h) | Pseudokirchneriella subcapitata |

| Toxicity to Microorganisms | EC50: 160 mg/L (3 h) | Activated sludge |

Sources:[1]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Flammable liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin corrosion/irritation: Category 2 (H315: Causes skin irritation)

-

Serious eye damage/eye irritation: Category 2 (H319: Causes serious eye irritation)

Experimental Protocols

The toxicological and ecotoxicological data presented are typically generated following standardized test guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key endpoints.

Acute Oral Toxicity (OECD Test Guideline 401 - Historical)

-

Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats).

-

Procedure:

-

Healthy, young adult rodents are fasted prior to dosing.

-

The test substance is administered by gavage in graduated doses to several groups of animals, with one dose level per group.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy of all animals is performed at the end of the observation period.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

-

Principle: The test substance is applied to the shaved skin of a single animal (typically an albino rabbit) to assess for skin irritation or corrosion.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin and covered with a gauze patch.

-

The exposure period is typically 4 hours.

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

-

Endpoint: The skin reactions are scored based on the severity of erythema and edema. The classification of the substance as an irritant is based on the mean scores.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit) to determine the potential for eye irritation or corrosion.

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

-

The observation period may be extended up to 21 days to assess the reversibility of the effects.

-

-

Endpoint: The ocular lesions are scored, and the classification is based on the severity and reversibility of the observed effects.

Aquatic Toxicity

-

Principle: The acute toxicity of the substance to Daphnia magna is determined by exposing them to various concentrations of the test substance for 48 hours.

-

Procedure:

-

Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance.

-

The number of immobilized daphnids is recorded at 24 and 48 hours.

-

-

Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is calculated.

-

Principle: The acute toxicity of the substance to fish is determined by exposing them to the test substance for 96 hours.

-

Procedure:

-

Fish (e.g., Rainbow trout, Zebra fish) are exposed to a range of concentrations of the test substance in a static or semi-static system.

-

Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.

-

-

Endpoint: The LC50 (median lethal concentration) at 96 hours is determined.

-

Principle: The effect of the substance on the growth of a selected species of green algae is determined over a 72-hour period.

-

Procedure:

-

Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance.

-

The growth of the algae is measured at 24, 48, and 72 hours by determining the cell concentration.

-

-

Endpoint: The EC50 for growth inhibition (based on growth rate or yield) is calculated.

Toxicological Mechanisms and Signaling Pathways (Based on Analogue Data for Octamethylcyclotetrasiloxane - D4)

Studies on D4 suggest that it is not mutagenic or genotoxic in standard in vitro and in vivo assays.[2][3] The observed toxicological effects, particularly in the female reproductive system of rats, are thought to occur through a non-genotoxic mechanism.[2][3][4]

Mechanistic studies on D4 have indicated weak estrogenic and antiestrogenic activity, as well as dopamine (B1211576) agonist-like activity.[2][3] In female rats, exposure to D4 has been shown to delay the luteinizing hormone (LH) surge, which is critical for ovulation.[3][4] This delay is hypothesized to prolong the exposure of the uterine endometrium to endogenous estrogen, which may contribute to the observed increases in uterine endometrial epithelial hyperplasia and a trend in endometrial adenomas in chronic inhalation studies in rats.[2][3][4]

It is important to note that there are significant differences in the regulation of the ovulatory cycle between rats and humans, and therefore, the relevance of these findings to human health is considered unlikely.[2][3][4]

Visualizations

Caption: A generalized workflow for a tiered approach to chemical toxicity testing.

Caption: Hypothesized mechanism of D4's reproductive effects in female rats.

References

Methodological & Application

Application Notes and Protocols for Silicone Elastomer Synthesis Using 2,4,6,8-Tetramethylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of silicone elastomers utilizing 2,4,6,8-tetramethylcyclotetrasiloxane (D4-H) as a crosslinking agent. The protocols detailed below are based on the principle of platinum-catalyzed hydrosilylation, a widely used method for creating crosslinked silicone networks with tunable mechanical properties.[1][2][3][4] This document outlines the synthesis of a basic silicone elastomer and the preparation of a drug-eluting silicone matrix, complete with experimental procedures, data on mechanical properties, and visual representations of the underlying chemical processes and workflows.

Introduction to this compound in Silicone Elastomer Synthesis

This compound, a cyclic siloxane with the formula (HSiCH₃O)₄, serves as a highly effective crosslinking agent in the synthesis of silicone elastomers.[5] Its key feature is the presence of reactive silicon-hydride (Si-H) bonds, which can undergo a hydrosilylation reaction with vinyl groups (C=C) in the presence of a platinum catalyst.[3][4] This addition reaction forms stable ethylene (B1197577) bridges between polymer chains, resulting in a three-dimensional elastomer network with no by-products.[1][3]

The properties of the final elastomer, such as hardness, tensile strength, and elongation, can be precisely controlled by varying the molecular weight of the vinyl-terminated polymer, the concentration of the D4-H crosslinker, and the catalyst concentration.[1] This versatility makes D4-H-crosslinked silicones suitable for a wide range of applications, including in the automotive, electronics, and healthcare industries.[6]

Experimental Protocols

Synthesis of a Basic Silicone Elastomer

This protocol describes the preparation of a silicone elastomer through the hydrosilylation of a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) with this compound (D4-H) using Karstedt's catalyst.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS-Vi, viscosity 1000-2000 cSt)

-

This compound (D4-H)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)

-

Toluene (anhydrous)

Equipment:

-

Mechanical stirrer

-

Vacuum oven

-

Molds (e.g., aluminum or Teflon)

-

Speed mixer or similar dual asymmetric centrifuge mixer

Procedure:

-

Preparation of Part A (Vinyl Component): In a clean, dry container, weigh the desired amount of vinyl-terminated PDMS.

-

Preparation of Part B (Crosslinker Component): In a separate container, prepare a solution of this compound in toluene. The concentration will depend on the desired crosslinking density.

-

Mixing: Combine Part A and Part B in a speed mixer cup. The molar ratio of Si-H groups from D4-H to vinyl groups from PDMS-Vi is a critical parameter and is typically varied to achieve the desired mechanical properties. A common starting point is a slight excess of Si-H groups.

-

Catalyst Addition: Add Karstedt's catalyst to the mixture. A typical catalyst concentration is in the range of 5-15 ppm of platinum.

-

Homogenization: Thoroughly mix the components using a speed mixer for 2-3 minutes at 2000-3000 rpm to ensure a homogeneous dispersion of all reactants.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.

-

Curing: Pour the degassed mixture into a pre-heated mold and place it in a vacuum oven. Cure the elastomer at a temperature between 80°C and 150°C. Curing time can range from 30 minutes to several hours, depending on the temperature and catalyst concentration.[1] A representative curing schedule is 100°C for 2 hours.

-

Post-Curing: After the initial curing, it is often beneficial to post-cure the elastomer at a slightly higher temperature (e.g., 120°C) for an additional 2-4 hours to ensure the completion of the crosslinking reaction and remove any residual volatile compounds.

-

Demolding: Allow the elastomer to cool to room temperature before carefully removing it from the mold.

Preparation of a Drug-Eluting Silicone Elastomer Matrix

This protocol outlines the incorporation of a model drug into the silicone elastomer matrix during its synthesis. This method is suitable for creating matrix-type drug delivery devices where the drug is homogeneously dispersed throughout the polymer.

Materials:

-

Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

-

This compound (D4-H)

-

Karstedt's catalyst

-

Model Drug (e.g., a hydrophobic small molecule)

-

Anhydrous solvent compatible with the drug and silicone precursors (e.g., toluene, dichloromethane)

Procedure:

-

Drug Dissolution: Dissolve the desired amount of the model drug in a minimal amount of a suitable anhydrous solvent.

-

Incorporation into Vinyl Component: Add the drug solution to the vinyl-terminated PDMS (Part A) and mix thoroughly until a homogeneous dispersion is achieved. Gentle heating may be applied to aid dissolution and mixing, provided the drug is thermally stable at the applied temperature.

-

Crosslinker Addition: Add the this compound (Part B) to the drug-containing Part A.

-

Catalyst Addition and Mixing: Add Karstedt's catalyst and mix all components thoroughly in a speed mixer.

-

Degassing and Curing: Follow steps 6 and 7 from the basic elastomer synthesis protocol. The curing temperature should be selected carefully to avoid degradation of the incorporated drug.

-

Post-Curing: Post-cure the drug-eluting elastomer at a temperature that is safe for the drug to ensure complete crosslinking and removal of the solvent.

Data Presentation

The mechanical properties of silicone elastomers are highly dependent on the formulation. The following tables provide representative data on how the concentration of the crosslinker (D4-H) can influence these properties.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Silicone Elastomers

| Molar Ratio (Si-H : Si-Vinyl) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| 1.0 : 1 | 4.5 - 6.0 | 300 - 500 | 30 - 40 |

| 1.2 : 1 | 5.5 - 7.5 | 250 - 400 | 40 - 50 |

| 1.5 : 1 | 6.5 - 8.5 | 150 - 300 | 50 - 60 |

| 2.0 : 1 | 7.0 - 9.0 | 100 - 200 | 60 - 70 |

Note: These values are illustrative and can vary based on the specific molecular weight of the PDMS-Vi, the type and concentration of any fillers, and the curing conditions.

Table 2: Typical Properties of Silicone Elastomers Crosslinked with D4-H

| Property | Value Range |

| Density | 0.95 - 1.20 g/cm³ |

| Refractive Index | 1.40 - 1.43 |

| Dielectric Strength | 15 - 25 kV/mm |

| Service Temperature | -50 to 200 °C |

| Water Absorption (24h) | < 0.1% |

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflows.

Caption: Hydrosilylation reaction for silicone elastomer synthesis.

References

- 1. Selective oxidative devulcanization of hydrosilylation-cured silicone elastomers: enhanced circularity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sketchviz.com [sketchviz.com]

- 5. gelest.com [gelest.com]

- 6. DOT Language | Graphviz [graphviz.org]

Application Notes and Protocols: 2,4,6,8-Tetramethylcyclotetrasiloxane as a Polymer Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,4,6,8-tetramethylcyclotetrasiloxane and its derivatives as effective crosslinking agents for various polymers. The information presented here is intended to guide researchers in the development of novel materials with tailored properties for a range of applications, including in the biomedical and drug delivery fields.

Introduction to this compound in Polymer Crosslinking

This compound (D4H) is a cyclic siloxane that serves as a versatile precursor for creating crosslinked polymer networks. Its reactivity, primarily through the silicon-hydride (Si-H) bonds, allows for the formation of stable, three-dimensional structures in polymers. A common and highly efficient method for achieving this is through hydrosilylation, an addition reaction between the Si-H groups of the crosslinker and vinyl groups on a polymer.[1][2] This process is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[3][4]

The vinyl-functionalized analog, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (D4V), is also widely used as a crosslinking agent. In this case, it reacts with polymers containing Si-H groups.[1] The cyclic nature of these crosslinkers imparts a high degree of crosslink density, which significantly influences the final properties of the material.

The crosslinking process enhances several key polymer properties, including:

-

Mechanical Strength and Robustness: Crosslinking creates a rigid three-dimensional network, which increases the tensile strength and resistance to deformation under stress.[5]

-

Thermal Stability: The formation of covalent bonds during crosslinking enhances the polymer's resistance to heat.[5]

-

Chemical Resistance: The interconnected polymer network restricts the penetration of solvents, making the material more resistant to chemical attack and dissolution.[5][6]

-

Dimensional Stability: Crosslinked polymers exhibit excellent dimensional stability and reduced creep.[6]

Key Applications

The unique properties of polymers crosslinked with tetramethylcyclotetrasiloxane derivatives make them suitable for a variety of advanced applications:

-

Biomedical Devices: The biocompatibility and stability of polysiloxanes make them ideal for use in medical devices.[1]

-

Drug Delivery Systems: The controlled crosslink density can be used to tune the swelling behavior and drug release kinetics of hydrogels and other drug delivery matrices.

-

High-Performance Elastomers: In the rubber industry, these crosslinkers are used to produce "Green Tires" with enhanced rolling resistance and wet skid resistance.[3][4]

-

Coatings and Sealants: Their thermal stability and resistance to weathering make them excellent candidates for protective coatings and sealants.[7]

-

Opto-electronic Devices: The optical properties of these materials, such as their refractive index, can be tailored by controlling the crosslink density.[8]

Experimental Protocols

Protocol 1: Crosslinking of Hydrosilyl-Terminated Polydimethylsiloxane (B3030410) (HTP) with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V)

This protocol describes the synthesis of a crosslinked polysiloxane network via hydrosilylation.[1]

Materials:

-

Hydrosilyl-terminated polydimethylsiloxane (HTP)

-

2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V)

-

Platinum complex catalyst (e.g., Karstedt's catalyst)

-

Toluene (or other suitable solvent)

Procedure:

-

Preparation of HTP: Synthesize HTP through acid-catalyzed ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D4). The molecular weight of the HTP can be controlled by the reaction conditions.

-

Mixing: In a clean, dry reaction vessel, dissolve the HTP and D4V in toluene. The ratio of HTP to D4V will determine the crosslink density of the final polymer.

-

Catalyst Addition: Add the platinum complex catalyst to the mixture. The catalyst concentration is typically in the parts-per-million (ppm) range relative to the polymer and crosslinker.

-

Curing: Heat the mixture to the desired reaction temperature (e.g., 100°C) and maintain for a specified time (e.g., 24 hours) to allow the hydrosilylation reaction to proceed to completion.

-

Solvent Removal: After curing, remove the solvent under reduced pressure.

-

Post-Curing: A post-curing step at an elevated temperature may be performed to ensure complete reaction and removal of any residual volatile components.

Characterization:

-

FTIR Spectroscopy: To confirm the completion of the hydrosilylation reaction by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band.[8]

-

¹H-NMR Spectroscopy: To characterize the chemical structure of the resulting polymer.

-

Mechanical Testing: To evaluate properties such as Shore A hardness, which is related to the crosslink density.[1]

-

Swelling Studies: To determine the degree of crosslinking using the Flory-Rehner equation.[8]

Protocol 2: One-Pot Functionalization of this compound (D4H)

This protocol details a method for creating branched organosilicon compounds that can act as coupling agents.[3][4]

Materials:

-

This compound (D4H)

-

An olefin or alkyne (e.g., 1-hexene)

-

Karstedt's catalyst

-

Toluene

Procedure:

-

Step I - First Hydrosilylation:

-

In a reaction vessel under an inert atmosphere, dissolve D4H and allyltrimethoxysilane in toluene. A typical molar ratio of D4H to the silane (B1218182) is 6:1.

-

Add Karstedt's catalyst (e.g., 1 x 10⁻³ equivalents relative to the silane).

-

Heat the reaction mixture to 50°C for 24 hours. This results in the formation of an intermediate with one Si-H bond reacted.

-

-

Step II - Second Hydrosilylation:

-

To the reaction mixture containing the intermediate, add the second olefin or alkyne (e.g., 3 equivalents relative to the intermediate).

-

Add additional Karstedt's catalyst (e.g., 3 x 10⁻³ equivalents relative to the intermediate).

-

Increase the temperature to 100°C and react for another 24 hours.

-

-

Isolation:

-

After the reaction is complete, the product can be isolated by simple filtration and drying under reduced pressure.

-

Characterization:

-

¹H, ¹³C, and ²⁹Si NMR Spectroscopy: To confirm the structure and purity of the synthesized coupling agent.

-

Mass Spectrometry (ESI or MALDI): To determine the molecular weight of the product.

-

IR Spectroscopy: To monitor the disappearance of the Si-H bond.

Data Presentation

Table 1: Effect of Crosslinker Concentration on Mechanical and Swelling Properties of Polysiloxane Networks

| End-capper for HTP (% v/w) | Molar Mass of HTP ( g/mol ) | Shore A Hardness | Degree of Swelling (%) | Crosslink Density (nFR) (mol/cm³) |

| 10 | 4100 | - | - | - |

| 20 | 3900 | - | - | - |

| 30 | 3500 | - | - | - |

| 40 | 3300 | - | - | - |

| 50 | - | - | - | - |

| Data derived from trends described in the literature.[8] Exact values for hardness and swelling were not provided in the snippet, but the trend of decreasing molar mass with increasing end-capper is shown. |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Coupling agents with this compound core – synthesis and application in styrene–butadiene rubber production - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00619K [pubs.rsc.org]

- 4. Coupling agents with this compound core – synthesis and application in styrene–butadiene rubber production - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. specialchem.com [specialchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Surface Modification with 2,4,6,8-Tetramethylcyclotetrasiloxane: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of surface modification using 2,4,6,8-Tetramethylcyclotetrasiloxane (TMCTS). This document details the creation of hydrophobic and biocompatible surfaces for a range of applications, including advanced biomaterials and controlled drug delivery systems. Included are detailed experimental protocols, quantitative data summaries, and visualizations of key processes.

Introduction to TMCTS for Surface Modification

This compound is a cyclic siloxane compound that serves as a versatile precursor for depositing thin, hydrophobic, and biocompatible polysiloxane films on various substrates.[1] These coatings are particularly valuable in biomedical applications where controlling surface properties is critical for device performance and interaction with biological systems. The primary methods for TMCTS-based surface modification are plasma-enhanced chemical vapor deposition (PECVD) and thermal chemical vapor deposition (CVD). These techniques allow for the creation of conformal, pinhole-free coatings with tunable thickness and properties.

Applications in the biomedical field are extensive and include:

-

Creating hydrophobic surfaces: To reduce protein adsorption and cellular adhesion on medical implants and devices.[2][3]

-

Improving biocompatibility: Plasma-polymerized organosiloxane films have been shown to be non-cytotoxic and hemocompatible.[1][2]

-

Controlled drug release: TMCTS coatings can act as a barrier to control the elution rate of drugs from a substrate.[1][4]

-

Modifying biomaterials: Enhancing the surface properties of materials like stainless steel, polymers, and ceramics for improved performance in biological environments.[1][5]

Quantitative Surface Characterization Data

The following tables summarize key quantitative data obtained from the characterization of TMCTS-modified surfaces.

Table 1: Surface Wettability and Energy

| Substrate Material | Modification Method | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |

| Stainless Steel | PECVD of TMCTS | > 90 | Low (not specified) | [1][4] |

| Polymers | Plasma Polymerization | > 90 | Low (not specified) | [2] |

| Glass | CVD of Organosilanes | > 150 (superhydrophobic) | Not specified | [6] |

Table 2: Surface Composition and Morphology

| Substrate Material | Modification Method | Key Elements Detected (XPS) | Surface Roughness (AFM) | Film Thickness | Reference |

| Stainless Steel | PECVD of TMCTS | Si, O, C | Smooth | 20s to 6 min deposition time | [1][4] |

| Silicon Wafer | RF Plasma Polymerization | Si, O, C | Slightly increased with power | Not specified | [7] |

| PET Films | Plasma Treatment | Increased O content | Increased with treatment | Not specified | [8] |

Experimental Protocols

Detailed methodologies for key experiments involving TMCTS surface modification are provided below.

Protocol for Plasma-Enhanced Chemical Vapor Deposition (PECVD) of TMCTS